(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone
Overview
Description
“(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1400701-89-4 . It has a molecular weight of 259.53 and its molecular formula is C10H8BrClO . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 4-bromo-2-chloro-1-iodo-benzene with iPrMgCl in THF at -20C . After full conversion, the Grignard solution is transferred to a mixture of cyclopropanecarbonyl chloride, AlCl3, LiCl, and CuCl in THF at 25-35C . The reaction mixture is then added to saturated aqueous NH4Cl, and the product is extracted with MTBE .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrClO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 69-70°C . The compound’s boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Synthesis Improvement and Applications in Insecticide Development
(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone is involved in the synthesis of various intermediates for insecticides. Gao Xue-yan (2011) described a process where 4-chlorophenyl cyclopropyl ketone is synthesized and further used to obtain an intermediate of flucycloxuron, an insecticide. The process, through optimization, can be simplified, improving the yield of the final product (Gao Xue-yan, 2011).
Anticancer and Antituberculosis Potential
A derivative of this compound, specifically 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone, was synthesized and evaluated for its anticancer and antituberculosis properties. S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) found that certain compounds exhibited significant in vitro anticancer and antituberculosis activities (S. Mallikarjuna et al., 2014).
Enantiomeric Purity in Synthesis
The synthesis of enantiomerically pure compounds starting from derivatives of this compound has been achieved. Shuo Zhang, Wenjin Wang, and colleagues (2014) developed a 7-step synthesis of enantiomerically pure diarylethanes, emphasizing the method's inexpensiveness and scalability (Shuo Zhang et al., 2014).
Anti-Mycobacterial Activities
In the realm of anti-mycobacterial research, derivatives of this compound have shown promise. N. Dwivedi, N. Tewari, V. Tiwari, and colleagues (2005) reported the efficient synthesis of phenyl cyclopropyl methanones with significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv (N. Dwivedi et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMONNKRSRKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400701-89-4 | |
Record name | (4-bromo-2-chlorophenyl)(cyclopropyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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